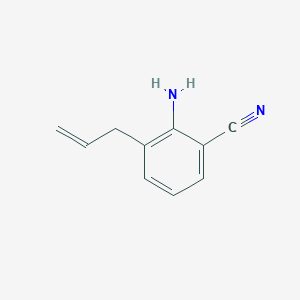

2-Amino-3-prop-2-enylbenzonitrile

Description

2-Amino-3-prop-2-enylbenzonitrile is a benzonitrile derivative featuring an amino (-NH₂) group at position 2 and a propenyl (-CH₂CH=CH₂) substituent at position 3 of the benzene ring. This compound is of significant interest in organic synthesis due to its utility as a precursor for constructing nitrogen-containing heterocycles, such as indoles and pyrazoles . Its structure combines electron-donating (amino) and π-conjugated (propenyl) groups, enabling diverse reactivity patterns, including cyclization and nucleophilic substitution. Recent studies highlight its role in synthesizing bioactive molecules and functional materials .

Properties

CAS No. |

114344-85-3 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

2-amino-3-prop-2-enylbenzonitrile |

InChI |

InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-6H,1,4,12H2 |

InChI Key |

XQSYKXPFKWTCNV-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C(=CC=C1)C#N)N |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C#N)N |

Synonyms |

Benzonitrile, 2-amino-3-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-aminobenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 2-aminobenzonitrile, which is commercially available or can be synthesized from benzaldehyde and hydroxylamine hydrochloride.

Industrial Production Methods

Industrial production methods for 3-Allyl-2-aminobenzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-aminobenzonitrile undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

Oxidation: Formation of 3-Allyl-2-aminobenzaldehyde or 3-Allyl-2-aminobenzoic acid.

Reduction: Formation of 3-Allyl-2-aminobenzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Allyl-2-aminobenzonitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Allyl-2-aminobenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in coordination chemistry with metal ions. These interactions can influence the compound’s biological activity and its potential use in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-prop-2-enylbenzonitrile with three structurally related benzonitrile derivatives, emphasizing molecular features, reactivity, and applications.

Table 1: Key Comparative Data

Notes: *From , representing a broader class of hydrazononitriles.

Structural and Functional Differences

Substituent Effects: this compound: The propenyl group enhances π-conjugation, facilitating cyclization reactions. The amino group acts as a nucleophile, enabling condensation with carbonyl compounds . 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile: The chlorophenyl-ethylamino substituent introduces steric bulk and electron-withdrawing effects (via Cl), which may reduce nucleophilicity but enhance binding to biological targets . 3-Aryl-2-arylhydrazopropanenitriles: The hydrazone linker (-NH-N=C-) enables [3+2] cycloadditions, forming 1,2,3-triazoles, whereas the target compound lacks this functionality .

Hydrazononitriles (e.g., 3-Aryl-2-arylhydrazopropanenitriles) form pyrazolo[4,3-d]pyrimidines under basic conditions, leveraging the hydrazone’s dual reactivity, a mechanism absent in the target compound .

Research Findings

- Synthetic Versatility: this compound outperforms chlorophenyl analogs in cyclization efficiency due to reduced steric hindrance. For example, its indole formation yield exceeds 75% under mild conditions, whereas bulky derivatives like 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile require harsher reagents .

- Thermodynamic Stability: Computational studies indicate that the propenyl group in this compound lowers activation energy for cyclization by 15–20 kJ/mol compared to hydrazononitriles, highlighting its kinetic advantage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.